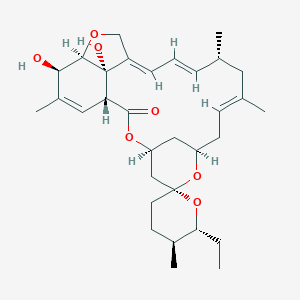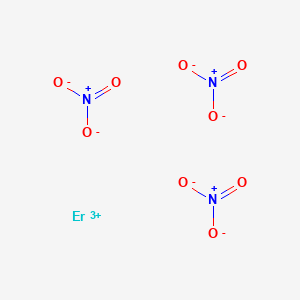
1-Metilhistamina dihidrocloruro
Descripción general
Descripción
1-Methylhistamine dihydrochloride (1-MeHI) is a derivative of histamine, a biogenic amine, and is a key compound in the research of histamine receptors. 1-MeHI is an agonist of the H1 histamine receptor and has been used in a variety of scientific studies to further explore the physiological and biochemical effects of histamine.
Aplicaciones Científicas De Investigación
Biomarcador para la intolerancia a la histamina alimentaria
El 1-metilhistamina dihidrocloruro se utiliza como biomarcador en estudios que investigan la intolerancia a la histamina alimentaria. Ayuda a evaluar la excreción urinaria de histamina y sus metabolitos, lo que puede indicar la tolerancia de un individuo a la histamina dietética .
Herramienta de diagnóstico para trastornos del metabolismo de la histamina
El compuesto sirve como un marcador de diagnóstico no invasivo para trastornos relacionados con el metabolismo de la histamina. Al analizar los niveles de 1-metilhistamina en la orina, los investigadores pueden obtener información sobre las vías metabólicas de la histamina e identificar posibles anormalidades .
Investigación sobre condiciones neurológicas
El this compound es un metabolito de la histamina que está presente en el cerebro. Actúa como biomarcador para la actividad del sistema histaminérgico en el líquido cefalorraquídeo de pacientes que padecen enfermedad de Alzheimer, hipersomnia y otras afecciones neurológicas .
Evaluación de los niveles de histamina en afecciones oculares
Este compuesto se ha utilizado como estándar en la evaluación de los niveles de histamina en el humor acuoso de pacientes con glaucoma. Al medir la concentración de 1-metilhistamina, los investigadores pueden comprender mejor el papel de la histamina en las afecciones oculares .
Estudio de la vía de metabolismo de la histidina
El this compound se forma por la histamina 1-metiltransferasa en la vía de metabolismo de la histidina. Su estudio ayuda a comprender los complejos procesos bioquímicos involucrados en el metabolismo de la histidina y sus derivados .
Investigación de la actividad de la amino oxidasa
Los investigadores utilizan el this compound como sustrato para determinar la actividad de la amino oxidasa. Esto es crucial para comprender los procesos enzimáticos que regulan los niveles de histamina en diversas condiciones fisiológicas .
Mecanismo De Acción
Target of Action
1-Methylhistamine dihydrochloride, also known as Nτ-methylhistamine (NMH), is a metabolite of histamine . It primarily targets histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
NMH interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors . This means it can either partially activate the receptor or block it from being activated by other substances.
Biochemical Pathways
NMH is formed by Nτ -methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This enzyme is part of the histidine metabolism pathway. NMH may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself .
Pharmacokinetics
NMH is excreted in the urine and can be measured as a biomarker of histamine activity . This suggests that it undergoes renal elimination.
Result of Action
The action of NMH may serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release . While it has some biological activity on its own, it is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself .
Action Environment
The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . This suggests that both disease states and dietary factors can influence the action and efficacy of NMH.
Safety and Hazards
Direcciones Futuras
Efforts are currently being directed to identify a non-invasive marker that can serve as a solid and clinically irrefutable diagnostic criterion for histamine intolerance associated with diamine oxidase (DAO) deficiency . The identification of biomarkers of histamine (HA) metabolism in urine is proposed as a possible new diagnostic strategy .
Análisis Bioquímico
Biochemical Properties
1-Methylhistamine dihydrochloride interacts with histamine receptors, but with a lower affinity and efficacy than histamine . Depending on the receptor subtype and the tissue context, it may act as a partial agonist or an antagonist for some histamine receptors . It may also have some modulatory effects on histamine signaling .
Cellular Effects
While 1-Methylhistamine dihydrochloride has some biological activity, it is unlikely to cause significant allergic or inflammatory reactions by itself . It may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .
Molecular Mechanism
The molecular mechanism of 1-Methylhistamine dihydrochloride involves its interaction with histamine receptors . It binds less strongly and activates them less effectively than histamine . Depending on the receptor subtype and the tissue context, it may act as a partial agonist or an antagonist for some histamine receptors .
Temporal Effects in Laboratory Settings
It is known that it is excreted in the urine and can be measured as a biomarker of histamine activity .
Metabolic Pathways
1-Methylhistamine dihydrochloride is involved in the pathway of histidine metabolism . It is formed by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase .
Propiedades
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXVEALMQHTMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017448 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6481-48-7 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylhistamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)










